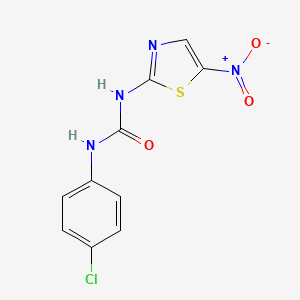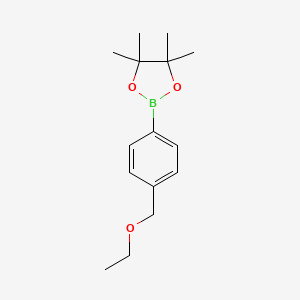
3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one, also known as 3-ACHC, is an organic compound that is used in a variety of scientific research applications. It is a cyclic amine that has both a phenyl and an amine group, and is a colorless solid at room temperature. 3-ACHC is synthesized by a process known as the Mitsunobu reaction, and is used in a wide variety of applications, including biochemical and physiological research, laboratory experiments, and drug development.
Scientific Research Applications
3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one is used in a variety of scientific research applications, including biochemical and physiological research, laboratory experiments, and drug development. In biochemical and physiological research, this compound is used to investigate the effects of certain drugs on the body. For example, this compound has been used to study the effects of drugs on the nervous system, as well as the effects of drugs on the cardiovascular system. In laboratory experiments, this compound is used as a reagent in order to synthesize other compounds. Additionally, this compound is used in drug development, as it has been shown to have anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one is not fully understood. However, it is believed that this compound binds to certain proteins in the body, which then triggers a physiological response. This response can vary depending on the type of protein that this compound binds to. For example, this compound has been shown to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. By binding to COX-2, this compound can reduce inflammation in the body. Additionally, this compound has been shown to bind to certain proteins involved in cancer, and has been shown to inhibit the growth of certain cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. As previously mentioned, this compound has been shown to reduce inflammation by binding to COX-2. Additionally, this compound has been shown to have anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cells. Other biochemical and physiological effects of this compound include the inhibition of certain enzymes involved in the metabolism of drugs, and the inhibition of certain proteins involved in the formation of blood clots.
Advantages and Limitations for Lab Experiments
There are a number of advantages and limitations to using 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one in laboratory experiments. One advantage is that this compound is relatively inexpensive and easy to obtain. Additionally, this compound is a relatively stable compound, which makes it easier to store and use in experiments. One limitation of using this compound in experiments is that it can be difficult to accurately measure its concentration in solutions, as it is a colorless solid at room temperature. Additionally, this compound can be difficult to dissolve in certain solvents, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research involving 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one. One potential direction is to further investigate the biochemical and physiological effects of this compound. Additionally, further research could be done to investigate the potential of this compound as an anti-inflammatory and anti-cancer drug. Additionally, further research could be done to investigate the potential of this compound as a drug delivery system. Finally, further research could be done to investigate the potential of this compound as a drug for the treatment of various diseases.
Synthesis Methods
3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one is synthesized using the Mitsunobu reaction, which is a chemical reaction that involves the coupling of an alcohol and an acid. This reaction involves the use of a phosphine, such as triphenylphosphine, and a phosphoric acid, such as diethylphosphoric acid. In this reaction, the alcohol is first reacted with the phosphine, and then the phosphoric acid is added to the reaction mixture. The resulting product is this compound.
properties
IUPAC Name |
3-(3-amino-4-chloroanilino)-2-chlorocyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O/c13-8-5-4-7(6-9(8)15)16-10-2-1-3-11(17)12(10)14/h4-6,16H,1-3,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLIGGHKRSQJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)Cl)NC2=CC(=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-1-(3,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6355234.png)










